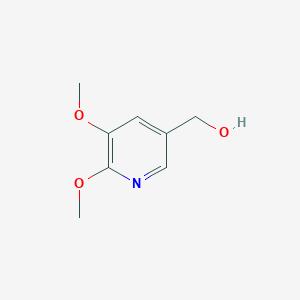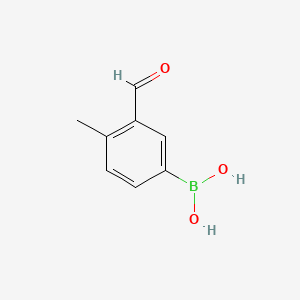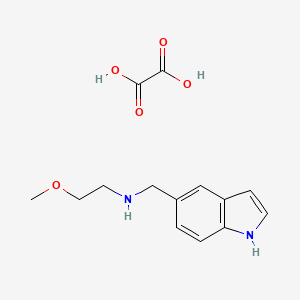![molecular formula C16H18ClNO B1390043 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline CAS No. 946727-84-0](/img/structure/B1390043.png)
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline is an organic compound with the molecular formula C16H18ClNO. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a sec-butyl group attached to a phenoxy ring, which is further substituted with a chloroaniline group.
Métodos De Preparación
The synthesis of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely applied for carbon-carbon bond formation. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[4-(Sec-butyl)phenoxy]-5-chloroaniline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chloroaniline group can be replaced with other functional groups. This allows it to interact with various biological molecules and pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
2-[4-(Sec-butyl)phenoxy]-5-chloroaniline can be compared with other similar compounds, such as:
2-[4-(tert-Butyl)phenoxy]acetic acid: This compound has a similar phenoxy structure but with a tert-butyl group instead of a sec-butyl group.
2-(4-tert-Butylphenoxy)cyclohexanol: This compound also has a phenoxy structure with a tert-butyl group, but it is attached to a cyclohexanol ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-butan-2-ylphenoxy)-5-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(17)10-15(16)18/h4-11H,3,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGUAAJGXMHXIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389963.png)


![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389972.png)
![3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride](/img/structure/B1389974.png)

![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1389978.png)
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![[(3-Methyl-4,5-dihydroisoxazol-5-yl)methyl]amine hydrochloride](/img/structure/B1389980.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-methylbenzamide](/img/structure/B1389983.png)
